molecular formula C16H30N2O3 B1394375 tert-Butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate CAS No. 1215788-48-9

tert-Butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate

Cat. No.: B1394375
CAS No.: 1215788-48-9
M. Wt: 298.42 g/mol
InChI Key: PXWJTWBTFUGALJ-UHFFFAOYSA-N
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Description

1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-methanol is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a bipiperidine structure. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-methanol typically involves the protection of the amine group in bipiperidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions: 1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of the free amine.

Scientific Research Applications

1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-methanol is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism by which 1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-methanol exerts its effects involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amine group . This selective protection and deprotection are crucial in multi-step organic syntheses, particularly in peptide synthesis.

Comparison with Similar Compounds

  • 1-(tert-Butoxycarbonyl)-2-pyrrolidinone
  • N-Boc-hydroxylamine
  • N-Boc-propargylamine

Comparison: 1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-methanol is unique due to its bipiperidine structure, which provides additional steric hindrance and stability compared to simpler Boc-protected amines . This makes it particularly useful in the synthesis of complex molecules where selective protection is required.

Biological Activity

3-(2-Fluorobenzoyl)-4-methylpyridine is an aromatic heterocyclic compound with a molecular formula of C12H10FNO. Its structure includes a pyridine ring substituted with a fluorobenzoyl group at the 3-position and a methyl group at the 4-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-tuberculosis and anticancer properties.

The biological activity of 3-(2-Fluorobenzoyl)-4-methylpyridine is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The presence of the fluorobenzoyl group enhances binding affinity and specificity, while the pyridine ring facilitates interactions with aromatic residues in target proteins. This compound has shown potential in inhibiting Mycobacterium tuberculosis, suggesting its role as an anti-tuberculosis agent through mechanisms involving hydrogen bonding and π-π stacking interactions that stabilize its conformation in biological systems.

Biological Activity Studies

Recent studies have highlighted the compound's efficacy against various biological targets:

  • Anti-Tuberculosis Activity : Research indicates that 3-(2-Fluorobenzoyl)-4-methylpyridine exhibits notable inhibitory effects against Mycobacterium tuberculosis, making it a candidate for further investigation as an anti-tuberculosis agent.
  • Cytotoxicity : In vitro studies have demonstrated that this compound can exhibit cytotoxic effects on human tumor cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported to be in the micromolar range, indicating significant potential for anticancer applications .

Data Table: Biological Activity Summary

Biological ActivityTargetIC50 Value (μM)Reference
Anti-TuberculosisMycobacterium tuberculosisNot specified
CytotoxicityA549 (lung cancer)3.22 - 5.82
CytotoxicityHeLa (cervical cancer)4.33 - 6.00

Case Studies

  • Anti-Tuberculosis Research : A study focused on the synthesis and biological evaluation of various derivatives of 3-(2-Fluorobenzoyl)-4-methylpyridine showed promising results against Mycobacterium tuberculosis, with several compounds exhibiting enhanced activity compared to traditional treatments.
  • Cytotoxicity Evaluation : In another investigation, the cytotoxic effects of this compound were evaluated on multiple cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in a concentration-dependent manner, highlighting its potential as an anticancer therapeutic agent .

Properties

IUPAC Name

tert-butyl 4-[4-(hydroxymethyl)piperidin-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18-10-6-14(7-11-18)17-8-4-13(12-19)5-9-17/h13-14,19H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWJTWBTFUGALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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